2-Ethoxy-1,4-dimethylbenzene
Overview
Description
2-Ethoxy-1,4-dimethylbenzene is an organic compound belonging to the class of aromatic ethers. It is characterized by an ethoxy group (-OCH2CH3) and two methyl groups (-CH3) attached to a benzene ring. This compound is known for its pleasant fragrance and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethoxy-1,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the ethylation of 1,4-dimethylbenzene (p-xylene) using ethyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as aluminum chloride (AlCl3) can be employed to facilitate the electrophilic substitution process.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-1,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
2-Ethoxy-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its aromatic properties.
Industry: Employed in the manufacture of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-ethoxy-1,4-dimethylbenzene primarily involves its interaction with electrophiles and nucleophiles. The ethoxy and methyl groups on the benzene ring influence the electron density, making the compound more reactive towards electrophilic aromatic substitution. The molecular targets and pathways involved include the formation of arenium ions and subsequent stabilization through resonance.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxybenzene: Similar structure but with methoxy groups instead of ethoxy.
1,4-Diethylbenzene: Similar structure but with ethyl groups instead of ethoxy.
2-Methoxy-1,4-dimethylbenzene: Similar structure but with a methoxy group instead of ethoxy.
Uniqueness
2-Ethoxy-1,4-dimethylbenzene is unique due to the presence of both ethoxy and methyl groups, which impart distinct chemical and physical properties. The ethoxy group increases the compound’s solubility in organic solvents, while the methyl groups enhance its stability and reactivity in substitution reactions.
Biological Activity
2-Ethoxy-1,4-dimethylbenzene, also known as ethyl p-xylene, is an aromatic compound with the molecular formula C₁₀H₁₄O. This compound has garnered attention due to its potential biological activities and applications in various fields, including toxicology and occupational health. This article explores the biological activity of this compound, focusing on its effects on human health, particularly in occupational settings.
This compound is categorized as an ether and aromatic hydrocarbon. Its structure features an ethoxy group (-OCH₂CH₃) attached to a dimethyl-substituted benzene ring. This configuration contributes to its solubility and reactivity in biological systems.
Toxicological Effects
Research has indicated that exposure to this compound can lead to various toxicological effects. A notable study investigated the haematological effects among workers exposed to this compound in a silk screening facility. The findings revealed significant alterations in blood parameters among high-exposure groups compared to controls. Specifically, female workers exhibited lower hemoglobin and hematocrit levels, indicating a potential anaemic status due to exposure .
Parameter | High Exposure Group (n=29) | Comparison Group (n=56) |
---|---|---|
Geometric Mean (GM) of Air Concentration | 7.41 ppm (1.35–16.5 ppm) | 0.07 ppm (non-detectable to 3.62 ppm) |
Hemoglobin Levels | Significantly lower | Normal |
Hematocrit Levels | Significantly lower | Normal |
The biological activity of this compound is thought to involve several mechanisms:
- Cytotoxicity : The compound may induce cytotoxic effects through oxidative stress mechanisms.
- Enzyme Modulation : Exposure has been associated with changes in cytochrome P450 enzyme activity, which plays a crucial role in drug metabolism and detoxification processes .
- Hematological Impact : As evidenced by the aforementioned study, prolonged exposure can lead to significant changes in blood parameters, suggesting a direct impact on hematopoiesis.
Occupational Exposure
A detailed investigation was conducted among workers in a silk screening shop where this compound was utilized as a cleaning solvent. The study highlighted that female workers had higher exposure levels and exhibited more pronounced hematological changes compared to males . This case underscores the importance of monitoring occupational exposure levels and implementing safety measures.
Environmental Impact
Another study aimed at identifying persistent and bioaccumulative organic compounds noted that this compound was among the chemicals evaluated for environmental persistence and potential bioaccumulation . The implications of such findings are critical for assessing long-term ecological impacts.
Properties
IUPAC Name |
2-ethoxy-1,4-dimethylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-4-11-10-7-8(2)5-6-9(10)3/h5-7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAPEGKIPBRSOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70490237 | |
Record name | 2-Ethoxy-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61808-03-5 | |
Record name | 2-Ethoxy-1,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70490237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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